N-methyl-1-(2-pyridinyl)ethanamine oxalate
Overview
Description
N-methyl-1-(2-pyridinyl)ethanamine oxalate is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-pyridinyl)ethanamine oxalate typically involves the reaction of N-methyl-1-(2-pyridinyl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The general reaction scheme is as follows:
Starting Materials: N-methyl-1-(2-pyridinyl)ethanamine and oxalic acid.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at room temperature.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Reactant Mixing: Precise mixing of N-methyl-1-(2-pyridinyl)ethanamine and oxalic acid.
Reaction Control: Monitoring temperature, pH, and reaction time to ensure complete conversion.
Purification: Using techniques such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-pyridinyl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
N-methyl-1-(2-pyridinyl)ethanamine oxalate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-pyridinyl)ethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(3-pyridinyl)ethanamine oxalate: Similar structure but with the pyridine ring at a different position.
N-methyl-1-(4-pyridinyl)ethanamine oxalate: Another positional isomer with different chemical properties.
Uniqueness
N-methyl-1-(2-pyridinyl)ethanamine oxalate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-5-3-4-6-10-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMMRVPVHHXTHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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